(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride
CAS No.: 1965314-57-1
VCID: VC7469423
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62
* For research use only. Not for human or veterinary use.

Description |
(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are heterocyclic compounds with a six-membered ring containing one oxygen and one nitrogen atom. The addition of a carboxylic acid group and a methyl substituent at specific positions on the morpholine ring, along with hydrochloride salt formation, defines this particular compound. It is used in various chemical and pharmaceutical applications due to its unique structural properties. Synthesis and PreparationThe synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride typically involves the formation of the morpholine ring followed by the introduction of the methyl and carboxylic acid groups. The hydrochloride salt is formed by reacting the carboxylic acid with hydrochloric acid. Detailed synthetic routes often involve asymmetric synthesis to achieve the desired stereochemistry, as seen in similar morpholine derivatives . Applications in Pharmaceutical and Chemical IndustriesMorpholine derivatives, including (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. They can serve as building blocks for peptidomimetics, which are used to mimic the structure and function of peptides, potentially leading to new therapeutic agents . Additionally, morpholines are used in the synthesis of various heterocyclic compounds with diverse biological activities . Research Findings and Biological ActivityWhile specific biological activity data for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride may be limited, morpholine derivatives in general have been explored for their potential in drug design. For instance, morpholine-3-carboxylic acids have been studied for their role in inducing β-turn structures in peptides, which can influence protein-protein interactions . Further research is needed to fully explore the biological potential of this compound. |
---|---|
CAS No. | 1965314-57-1 |
Product Name | (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride |
Molecular Formula | C6H12ClNO3 |
Molecular Weight | 181.62 |
IUPAC Name | (3R)-4-methylmorpholine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
Standard InChIKey | NFUYTVFVCSMTQK-NUBCRITNSA-N |
SMILES | CN1CCOCC1C(=O)O.Cl |
Solubility | not available |
PubChem Compound | 131637146 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume